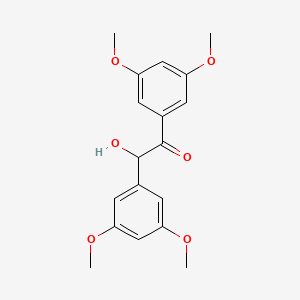![molecular formula C26H45NOS B15162542 Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-(dodecylthio)- CAS No. 144289-00-9](/img/structure/B15162542.png)
Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-(dodecylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-(dodecylthio)- typically involves the reaction of 2,6-bis(1-methylethyl)aniline with dodecylthiol in the presence of an acylating agent. The reaction conditions often include a solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Oxidation: The sulfide group in Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-(dodecylthio)- can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nitric acid, bromine; reactions are often conducted in the presence of a catalyst like sulfuric acid for nitration or iron for bromination.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
科学的研究の応用
Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-(dodecylthio)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, especially in designing molecules with specific biological activities.
作用機序
The mechanism of action of Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-(dodecylthio)- involves its interaction with specific molecular targets. The sulfide group can interact with thiol groups in proteins, potentially altering their function. The amide group may form hydrogen bonds with biological molecules, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-(tetradecylthio)-: Similar structure but with a tetradecyl group instead of a dodecyl group.
Acetamide, N,N-bis(1-methylethyl)-: Lacks the dodecylthio group and has different chemical properties.
Uniqueness
Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-(dodecylthio)- is unique due to its combination of a secondary amide and a long-chain alkyl sulfide group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
144289-00-9 |
|---|---|
分子式 |
C26H45NOS |
分子量 |
419.7 g/mol |
IUPAC名 |
N-[2,6-di(propan-2-yl)phenyl]-2-dodecylsulfanylacetamide |
InChI |
InChI=1S/C26H45NOS/c1-6-7-8-9-10-11-12-13-14-15-19-29-20-25(28)27-26-23(21(2)3)17-16-18-24(26)22(4)5/h16-18,21-22H,6-15,19-20H2,1-5H3,(H,27,28) |
InChIキー |
DCFYOLBJEOJYBD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCSCC(=O)NC1=C(C=CC=C1C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Bis[4-(diphenylamino)phenyl]azulene](/img/structure/B15162479.png)



![N-[4-(4-cyclohexylidenecyclohexylidene)cyclohexylidene]hydroxylamine](/img/structure/B15162495.png)
![5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal](/img/structure/B15162497.png)






![1H,2H-Pyrimido[4,5-B]quinolin-2-one](/img/structure/B15162550.png)
